Selective Oxidative Esterification of HMF: Higher Selectivity for MHMFC vs. FDCM
In the oxidative esterification of 5-hydroxymethylfurfural (HMF) catalyzed by Pd-Au bimetallic nanocomposite, methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMFC) is obtained with 50% selectivity, compared to 48% selectivity for dimethyl furan-2,5-dicarboxylate (FDCM) under identical conditions [1]. The overall conversion reaches 94% with 98% total selectivity for these two furan ester products [1].
| Evidence Dimension | Selectivity in oxidative esterification of HMF |
|---|---|
| Target Compound Data | 50% selectivity |
| Comparator Or Baseline | Dimethyl furan-2,5-dicarboxylate (FDCM): 48% selectivity |
| Quantified Difference | 2 percentage points higher selectivity |
| Conditions | Pd-Au bimetallic nanocomposite catalyst, 35 °C, oxygen (air) as oxidant |
Why This Matters
Demonstrates that MHMFC can be produced as the major furan ester product under mild conditions, offering a viable intermediate for bio-based polymer synthesis with comparable or slightly better selectivity than the fully esterified FDCM.
- [1] Kumar, A., et al. (2024). Synergetic oxidative esterification of 5-hydroxymethylfurfural using Pd-Au bimetallic nanocomposite under mild conditions. Chemical Engineering Journal, 148153. View Source
